1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Description
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) |
InChI Key |
AUPPEPOIFUIOHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Ester Intermediate
The ester is synthesized by cyclizing 4-(trifluoromethyl)-1,2-phenylenediamine with methyl chloroformate in the presence of a base.
Reaction Conditions :
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis to yield the final product. For example, refluxing the ester with sodium hydroxide in a methanol/THF mixture (2:1) achieves complete conversion.
Reaction Conditions :
- Base : NaOH (5 equivalents)
- Solvent : Methanol/THF (2:1)
- Temperature : Reflux
- Time : 12 hours
- Yield : 70%.
This two-step approach allows for precise control over the carboxylic acid functionality and is scalable for industrial applications.
Palladium-Catalyzed Coupling and Cyclization
Advanced routes employ palladium catalysts to introduce the trifluoromethyl group post-cyclization. For example, 5-bromo-1-methyl-1H-benzimidazole-7-carboxylate undergoes coupling with trifluoromethyl copper(I) complexes in the presence of tetrakis(triphenylphosphine)palladium.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Solvent : Dimethylacetamide (DMAC)
- Temperature : 100°C
- Time : 6 hours
- Yield : 65–72%.
This method is particularly useful for late-stage trifluoromethylation but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for benzimidazole formation. A mixture of 5-methyl-N1-cyclohexylbenzene-1,2-diamine and methyl 2,2,2-trichloroacetimidate in acetic acid undergoes cyclization under microwave irradiation.
Reaction Conditions :
This green chemistry approach minimizes solvent use and enhances throughput, though specialized equipment is required.
Comparative Analysis of Synthetic Methods
Critical Considerations in Process Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DMAC) enhance reaction rates but complicate purification.
- Acid/Base Stoichiometry : Excess trifluoroacetic acid or NaOH improves conversion but requires neutralization.
- Purification : Silica gel chromatography is standard, though recrystallization from ethyl acetate/hexane mixtures offers cost-effective alternatives.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of agrochemicals and materials science applications, such as in the creation of fluorinated ionic liquids
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The compound’s structural analogs differ in substituent positions, electronic groups, and appended functional groups. Key comparisons include:
Electronic and Steric Effects
- Electron-Withdrawing Groups: The -CF₃ group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs. For example, 2-(trifluoromethyl)-1H-benzimidazole-7-carboxylic acid shows stronger coordination to Ru(II) in catalysts than its non-fluorinated counterparts .
Pharmacological Relevance
- Azilsartan Derivatives : The 7-carboxylic acid group is critical for angiotensin II receptor antagonism in Azilsartan. However, the target compound’s 1-methyl-2-CF₃ substitution may alter pharmacokinetics (e.g., bioavailability) compared to Azilsartan’s biphenyl-ethoxylated structure .
- Multi-Target Drug Candidates : Benzimidazole-7-carboxylic acid derivatives (e.g., BIMa/BIMb) exhibit cholinesterase inhibition for Alzheimer’s therapy, but trifluoromethyl analogs like the target compound may offer enhanced blood-brain barrier penetration .
Biological Activity
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS No. 1523680-27-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- Melting Point : 86-88 °C
- Density : 1.466 g/cm³
- pKa : 7.97
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.
Case Study : A study conducted by Ribeiro Morais et al. demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM. The compound was shown to suppress tumor growth in vivo in mice models, indicating its potential as an effective anticancer agent .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Research Findings : In vitro studies have shown that the compound exhibits notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 1.25 µg/mL depending on the strain tested. Additionally, it demonstrated effectiveness against multidrug-resistant strains of tuberculosis .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 0.625 | Effective |
| Mycobacterium smegmatis | 1.25 | Less effective |
| Staphylococcus aureus | 4.0 | Effective |
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at specific positions on the benzimidazole ring can enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells.
Summary of SAR Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization of substituted diamino benzoic acid derivatives with trifluoromethyl-containing carbonyl intermediates. For example, HCl-mediated cyclization at 120°C under sealed conditions (16 hours) yields the benzo[d]imidazole core . Post-synthetic modifications, such as coupling with amines using HATU/DIPEA in DMF, enable functionalization at the carboxylic acid position .
Q. How can reverse-phase HPLC be optimized for purifying derivatives of this compound?
- Methodological Answer : Use gradient elution (10–90% acetonitrile/water) with trifluoroacetic acid (TFA) as an ion-pairing agent to improve resolution of polar impurities. This method effectively isolates TFA salts of the target compound and its amide derivatives, as demonstrated in Example 44 of patent synthesis workflows .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~123 ppm in 13C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 342.1 for Boc-protected intermediates) .
- X-ray crystallography : Resolve regioselectivity in the imidazole ring using SHELX programs for small-molecule refinement .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in catalytic systems, such as water oxidation?
- Methodological Answer : Derivatives like 2-(pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid act as anionic ligands in Ru complexes (e.g., RuII(pbic)(pic)₃), stabilizing high oxidation states (RuIV-OH) during O–O bond formation. Kinetic studies (TOF = 0.21 s⁻¹) and HRMS tracking of intermediates validate nucleophilic water attack mechanisms .
Q. How can computational methods predict binding affinities of derivatives to biological targets like EGFR?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of EGFR (PDB: 1M17). Analyze substituent effects (e.g., trifluoromethyl vs. ethoxy groups) on binding energy (ΔG). ADMET predictions (SwissADME) assess pharmacokinetic properties, prioritizing derivatives with logP < 5 and PSA < 140 Ų .
Q. What strategies address regioselectivity challenges during trifluoromethyl group installation?
- Methodological Answer : Use steric directing groups (e.g., methyl at N1) to favor substitution at C2. Example 80 in patent literature demonstrates 90% regioselectivity for 2-(trifluoromethyl) derivatives via HCl-mediated cyclization of methyl 2,3-diamino-4,5-difluorobenzoate .
Q. How does pH affect the stability of the carboxylic acid group during lyophilization?
- Methodological Answer : Acidify reaction mixtures to pH ~1 with HCl before lyophilization to protonate the carboxylate, preventing decomposition. Post-lyophilization, store the compound at –20°C under argon to minimize hydrolysis .
Q. What structural modifications enhance metabolic stability while retaining bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
